Perfluoro-1,3,5-trimethylcyclohexane

描述

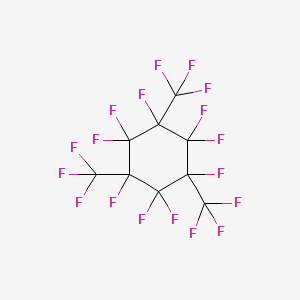

Perfluoro-1,3,5-trimethylcyclohexane is a chemical compound with the molecular formula C9F18 and a molecular weight of 450.0676 g/mol . It is a colorless liquid that is not miscible with water . This compound is characterized by a cyclohexane ring with three methyl groups and six fluorine atoms attached .

准备方法

化学反应分析

Stability and Reactivity

Perfluoro-1,3,5-trimethylcyclohexane demonstrates high resistance to chemical degradation under normal conditions of use, storage, and transport . Key stability parameters include:

| Property | Value |

|---|---|

| Decomposition temperature | ≈ 400 °C |

| Flash point | Not applicable |

| Flammability | Non-flammable |

| Oxidizing properties | None reported |

When subjected to extreme thermal conditions (e.g., 400 °C), the compound decomposes, producing hazardous byproducts such as hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂) .

Reactivity with Common Reagents

The compound does not react with water, acids, or bases under standard conditions. Its inertness is attributed to the high electronegativity of fluorine atoms, which shield the carbon skeleton from nucleophilic or electrophilic attacks .

Environmental Interactions

In environmental systems, the compound's behavior is governed by its physical properties:

| Property | Value |

|---|---|

| Solubility in water | Insoluble |

| Log Kow (octanol-water partition coefficient) | ≈ 6.8 |

| Density | 1.888 g/mL |

Key Observations :

-

Partitioning Behavior : Due to its non-polar nature and high log Kow, the compound preferentially partitions into organic phases (e.g., non-aqueous phase liquids, NAPLs) rather than water. This property is exploited in environmental tracer studies to monitor contaminant migration .

-

Sorption Dynamics : In sediment systems, its low solubility and high vapor pressure (1.3 kPa) facilitate rapid evaporation, reducing long-term persistence in aquatic environments .

Specialized Chemical Reactions

While the compound is chemically inert under most conditions, specialized reactions have been investigated:

Plasma Polymerization

Research into plasma polymerization of perfluorocyclohexane derivatives (including this compound) reveals that fluorine-rich monomers form stable polymer films under controlled plasma conditions. The process involves:

-

Fragmentation of C-F bonds to generate reactive intermediates.

-

Deposition of fluorinated polymer chains on substrates.

Key Outcomes :

-

Film Properties : Resulting polymers exhibit high chemical resistance, low dielectric constants, and anti-adhesive surfaces.

-

Applications : These materials are used in microelectronics and biomedical device coatings.

Toxicological and Ecological Considerations

Despite its inertness, the compound's persistence in the environment raises ecological concerns:

| Risk Factor | Assessment |

|---|---|

| Bioaccumulation potential | High (log Kow > 6) |

| Biodegradability | Resistant to microbial degradation |

| Aquatic toxicity | Not reported |

Research Gaps :

科学研究应用

1. Biomedical Imaging

Perfluoro-1,3,5-trimethylcyclohexane is increasingly utilized as a contrast agent in magnetic resonance imaging (MRI). Its high fluorine content allows for enhanced imaging capabilities due to the distinct signals it produces during MRI scans. Recent studies have demonstrated its effectiveness in monitoring cardiovascular inflammation and thrombotic processes through multi-targeted imaging techniques . For instance, the compound was used alongside other perfluorocarbons to visualize inflammatory patterns in animal models, providing insights into disease progression without the need for invasive procedures.

Case Study: Cardiovascular Imaging

In a study involving mouse models of cardiovascular disease, this compound was employed as part of a multi-targeted nanotracer platform that allowed for real-time tracking of immune cell migration and inflammation . The results indicated that this compound could reliably detect early signs of inflammation and thrombus formation over time.

2. Environmental Tracing

This compound is also used as a tracer in environmental studies to understand the transport and dispersion of pollutants. Its stability and low volatility make it an ideal candidate for tracking pathways in vadose zone partitioning interwell tracer tests .

Case Study: Tracer Release Studies

A tracer study released this compound during specific times to assess its transport from coal-fired power plants . The findings provided valuable data on air mass transport and the behavior of pollutants in different environmental conditions.

3. Non-Aqueous Phase Liquid Characterization

In addition to tracing applications, this compound is used to characterize interactions between non-aqueous phase liquids and tracers. This application is crucial for understanding the behavior of contaminants in subsurface environments .

Industrial Applications

Beyond scientific research, this compound finds utility in various industrial processes:

- Electronic Manufacturing: Its chemical stability makes it suitable for use in semiconductor manufacturing processes where contamination must be minimized.

- Medical Devices: The compound's properties lend themselves well to applications in medical diagnostics and device manufacturing due to its inertness and biocompatibility.

作用机制

The mechanism of action of perfluoro-1,3,5-trimethylcyclohexane is primarily related to its physical properties rather than chemical reactivity. It acts as a tracer in environmental studies due to its stability and resistance to degradation . The molecular targets and pathways involved are not specific to biological systems but rather to its interaction with other non-aqueous phase liquids in the environment .

相似化合物的比较

Perfluoro-1,3,5-trimethylcyclohexane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . Similar compounds include perfluoro-1,3-dimethylcyclohexane and nonafluoro-1,3,5-tris(trifluoromethyl)cyclohexane . These compounds share similar properties but differ in the number and arrangement of fluorine atoms, which can affect their physical and chemical behavior .

生物活性

Perfluoro-1,3,5-trimethylcyclohexane (PFCH) is a perfluorinated compound (PFC) with unique properties that have garnered interest in biomedical applications. This article explores its biological activity, including its effects on cellular membranes, potential therapeutic uses, and implications for environmental health.

PFCH is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 450 g/mol |

| Boiling Point | 127.4 °C |

| Melting Point | -68 °C |

| Density | 1.888 g/ml |

| Vapor Pressure | 1.3 kPa |

| Partition Coefficient (log Kow) | 6.8 |

These properties influence PFCH's interactions with biological systems and its potential applications in medicine and environmental science .

PFCH exhibits significant fusogenic activity , which refers to its ability to induce membrane fusion. Research indicates that PFCH can alter membrane packing and stability, leading to vesicle fusion in lipid bilayers. This property is particularly relevant in the context of pulmonary applications, where PFCs can facilitate gas exchange by enhancing the solubility of respiratory gases like oxygen and carbon dioxide .

Case Study: Membrane Interaction

A study investigated the effects of PFCH on unilamellar vesicles composed of phospholipids. It was found that exposure to PFCH resulted in:

- Decreased water content in lipid headgroups initially, followed by a gradual increase.

- Increased membrane fluidity , which may enhance drug delivery mechanisms.

- Enhanced vesicle stability , suggesting potential for use in drug delivery systems .

Therapeutic Applications

PFCH's unique properties make it a candidate for various biomedical applications:

- Liquid Ventilation : PFCH can be used in liquid ventilation strategies to improve oxygenation in patients with severe respiratory conditions. Clinical studies have shown that PFCs can stabilize surfactant-deficient lungs, reducing the effort required for breathing .

- Blood Substitutes : Due to its high solubility for gases, PFCH has been explored as a blood substitute, potentially improving oxygen transport during surgeries or trauma care .

- Imaging Contrast Agents : The distinct spectral signatures of PFCH allow it to function as a contrast agent in magnetic resonance imaging (MRI), providing enhanced visualization of vascular and tissue structures .

Toxicological Considerations

While PFCH shows promise for medical applications, understanding its toxicity profile is crucial:

- Biocompatibility : Studies indicate that PFCH is chemically inert; however, its long-term effects on human health and the environment remain under investigation.

- Environmental Impact : Given its persistence and potential bioaccumulation, further research is needed to assess PFCH's ecological risks and degradation pathways .

属性

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(7(19,20)21)4(13,14)2(11,8(22,23)24)6(17,18)3(12,5(1,15)16)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOFOLPXKULBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380039 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-76-5 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(1,3,5-trimethylcyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Perfluoro-1,3,5-trimethylcyclohexane a suitable tracer in environmental studies?

A: this compound's chemical properties make it useful for tracing non-aqueous phase liquids (NAPLs) in environmental settings. Its ability to partition into NAPLs, like trichloroethylene (TCE), allows researchers to estimate the amount and distribution of these contaminants in soil and groundwater [, ].

Q2: How does this compound compare to other tracers in partitioning interwell tracer tests (PITT)?

A: In PITTs, using a combination of tracers provides a more complete picture of subsurface contamination. this compound acts as a NAPL-partitioning tracer, while other compounds like sulfur hexafluoride (non-partitioning) and difluoromethane (water-partitioning) provide complementary data []. This allows researchers to differentiate between NAPL saturation and water saturation in the tested environment.

Q3: What unique properties of this compound were studied in plasma polymerization research?

A: Researchers investigated how the molecular structure of this compound and other substituted perfluorocyclohexane monomers influenced the plasma polymerization process []. They found that the electrical discharge power and the specific arrangement of fluorine and carbon atoms in the monomer directly affected the final composition of the plasma polymer. This kind of research is crucial for developing tailored materials with specific properties.

Q4: Were there any studies exploring the potential medical applications of this compound?

A: While the provided research doesn't focus on medical applications, one study investigated the effects of different perfluorocarbons, including this compound, in a rabbit model of acute lung injury []. The study compared their impact on pulmonary gas exchange and mechanics. While this compound itself didn't show significant effects compared to the control group, this highlights the potential of perfluorocarbons in biomedical research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。